molecular formula C20H19NO6 B6502851 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 859137-20-5

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B6502851
CAS No.: 859137-20-5
M. Wt: 369.4 g/mol
InChI Key: KSXIVZIHPNZPOI-ZDLGFXPLSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a dimethoxybenzylidene group and a dimethylcarbamate group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Dimethoxybenzylidene Group: This step involves the condensation of 3,4-dimethoxybenzaldehyde with the benzofuran core under basic or acidic conditions to form the benzylidene derivative.

    Addition of the Dimethylcarbamate Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides or amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, and substituted derivatives.

Scientific Research Applications

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can be compared with other similar compounds, such as:

    (E)-N’-(3,4-dimethoxybenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide: This compound features a similar benzylidene group but differs in its core structure and functional groups.

    N’-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: This compound also contains a dimethoxybenzylidene group but has a pyrazole core instead of a benzofuran core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data analysis.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran core substituted with a dimethoxybenzylidene group and a dimethylcarbamate moiety. This specific arrangement contributes to its distinctive chemical and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds derived from benzofuran. For instance:

  • Study Findings : A related compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR) . This suggests that derivatives of benzofuran may share similar antimicrobial mechanisms.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17Staphylococcus aureus (MRSA)2 μg/mL
Acinetobacter baumannii (MDR)16 μg/mL

Anticancer Properties

The potential anticancer activity of compounds similar to this compound has also been explored.

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The interaction with molecular targets can lead to apoptosis in cancer cells, although detailed studies on this specific compound are still limited.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of the dimethylcarbamate group may play a role in modulating inflammatory pathways.

Case Studies

  • In Vitro Studies : Compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promise in reducing inflammatory markers in cell cultures.
  • Animal Models : Preliminary studies using animal models have demonstrated that these compounds can significantly reduce inflammation associated with various conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications on the benzofuran core or substituents can enhance its antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Nitro substitution at positions 3 and 4Increased antibacterial activity
Halogen substitutionsEnhanced potency against MRSA
Hydrophilic substitutionsDiminished antibacterial activity

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)26-13-6-7-14-16(11-13)27-18(19(14)22)10-12-5-8-15(24-3)17(9-12)25-4/h5-11H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXIVZIHPNZPOI-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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